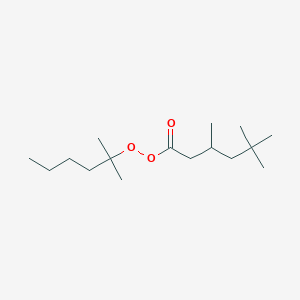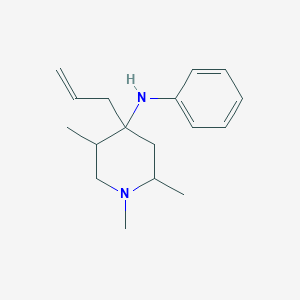
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is a complex organic compound with a unique structure that includes a piperidine ring substituted with methyl, phenyl, and propenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the methyl, phenyl, and propenyl groups. Common reagents used in these reactions include aniline, sodium borohydride, and propionyl chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective alkylation, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, with common reagents including halides and amines.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine: Shares a similar piperidine structure but lacks the methyl and propenyl substitutions.
4-Anilino-N-phenethylpiperidine: Another related compound with a phenyl and piperidine structure but different substituents.
Uniqueness
4-Piperidinamine, 1,2,5-trimethyl-N-phenyl-4-(2-propenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113556-37-9 |
|---|---|
Molecular Formula |
C17H26N2 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1,2,5-trimethyl-N-phenyl-4-prop-2-enylpiperidin-4-amine |
InChI |
InChI=1S/C17H26N2/c1-5-11-17(18-16-9-7-6-8-10-16)12-15(3)19(4)13-14(17)2/h5-10,14-15,18H,1,11-13H2,2-4H3 |
InChI Key |
VNEVZWHHGRSVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CN1C)C)(CC=C)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


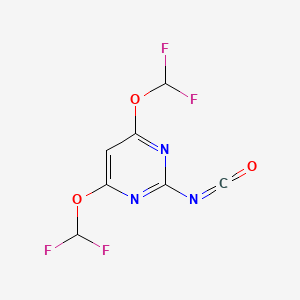

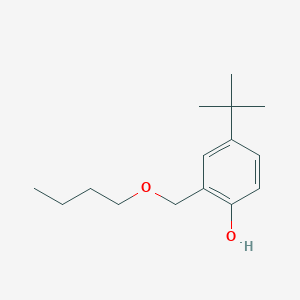
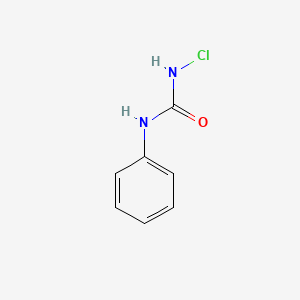
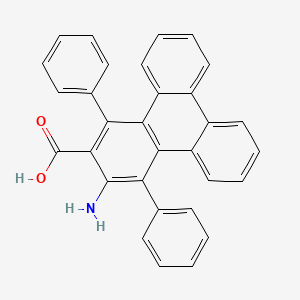
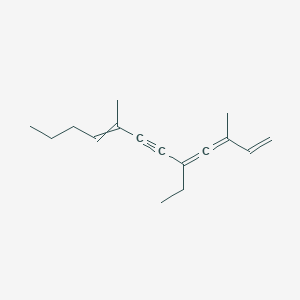
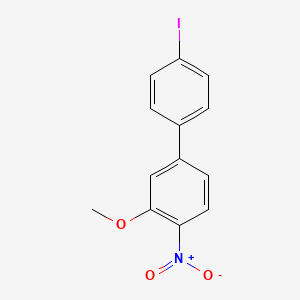
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)
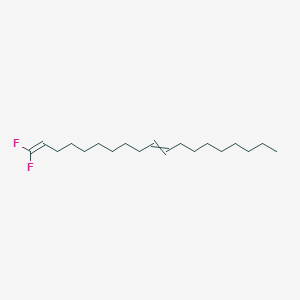

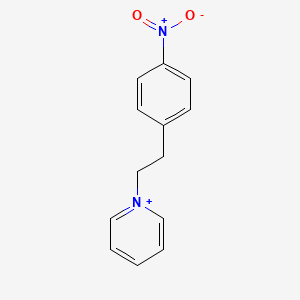
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)

